![molecular formula C12H9ClN2OS B091123 Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- CAS No. 18592-51-3](/img/structure/B91123.png)
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetophenone, which is a widely used organic compound. The synthesis of this compound is complex, and it requires specific methods to produce it in high yield and purity.
Mechanism Of Action
The mechanism of action of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Biochemical And Physiological Effects
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has been shown to have biochemical and physiological effects in various studies. It has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- in lab experiments include its potential as a versatile building block in organic synthesis and its potential applications in various fields of scientific research. However, its limitations include its complex synthesis method, which may be challenging to reproduce in other labs, and its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for research on acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-. These include further studies on its mechanism of action, its potential as a ligand in coordination chemistry, and its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis method to achieve even higher yields and purity of the product. Overall, acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a compound with significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
Synthesis Methods
The synthesis of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a multistep process that involves the reaction of 2-chloro-3-pyridazinecarboxylic acid with thioacetamide in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized to achieve high yield and purity of the product.
Scientific Research Applications
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
properties
CAS RN |
18592-51-3 |
|---|---|
Product Name |
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- |
Molecular Formula |
C12H9ClN2OS |
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XEPDFZCGSSDIGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
synonyms |
α-[(6-Chloropyridazin-3-yl)thio]acetophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



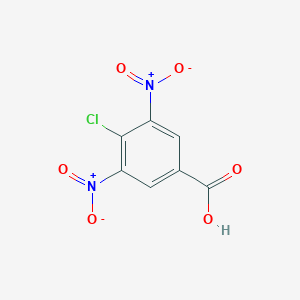

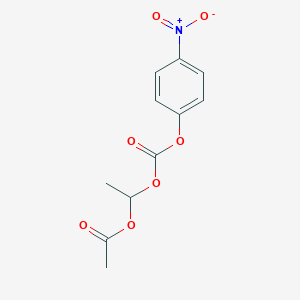

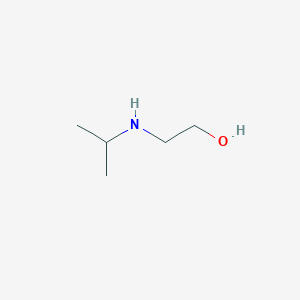


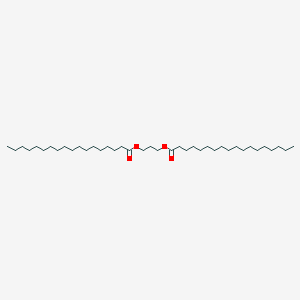

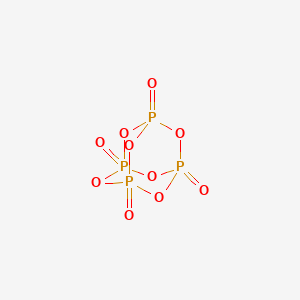


![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
